molecular formula C21H14ClF3N4O2 B2415701 4-((4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone CAS No. 339008-41-2

4-((4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone

Cat. No.: B2415701
CAS No.: 339008-41-2
M. Wt: 446.81
InChI Key: DRYHVEKKUHWORM-UHFFFAOYSA-N
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Description

4-((4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C21H14ClF3N4O2 and its molecular weight is 446.81. The purity is usually 95%.
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Properties

IUPAC Name

4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4O2/c22-17-9-12(21(23,24)25)10-27-20(17)31-14-7-5-13(6-8-14)26-11-18-15-3-1-2-4-16(15)19(30)29-28-18/h1-10,26H,11H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHVEKKUHWORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Phthalazinone core : Known for its diverse biological properties.
  • Chloro and trifluoromethyl substituents : These groups are often associated with enhanced biological activity due to their electronic effects.
PropertyValue
Molecular FormulaC₁₃H₉ClF₃N₂O
Molecular Weight323.09 g/mol
Melting Point90-92 °C
Boiling Point353.6 °C
Density1.517 g/cm³

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Oncogenic Pathways : The compound has been shown to inhibit bromodomain-containing protein 4 (BRD4), a key regulator in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells by modulating critical signaling pathways.
  • Cell Cycle Arrest : It has been observed to induce G1 phase cell cycle arrest in various cancer cell lines, which is crucial for preventing tumor growth.

Efficacy in Cancer Models

Recent studies have demonstrated the compound's efficacy in several cancer models:

  • Triple-Negative Breast Cancer (TNBC) : The compound exhibited significant anti-proliferative effects against TNBC cell lines, with an IC50 value indicating potent activity.
  • MCF-7 Cells : In MCF-7 breast cancer cells, treatment with the compound resulted in a marked increase in G1 phase arrest and reduced colony formation capabilities.

Table 2: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-70.237BRD4 inhibition, apoptosis
TNBC0.150Cell cycle arrest

Case Study 1: BRD4 Inhibition

A study published in Frontiers in Pharmacology evaluated various derivatives of phthalazinones, including our compound of interest. The results indicated that it significantly inhibited BRD4 with an IC50 value of 0.237 ± 0.093 μM, demonstrating its potential as a therapeutic agent against breast cancer .

Case Study 2: DNA Damage Induction

Another investigation highlighted the compound's ability to induce DNA damage in treated cells, suggesting that it may interfere with DNA repair mechanisms, further contributing to its anti-cancer effects . This was evidenced by increased γ-H2AX expression, a marker for DNA double-strand breaks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.